1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Description
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a heterocyclic compound featuring a four-membered azetidine ring fused with a piperazine moiety via a ketone linker (Fig. 1). Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol . This compound is of interest in medicinal chemistry for its structural versatility, enabling modifications to optimize pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11/h9-10H,2-7H2,1H3 |
InChI Key |
DENFDUBCQDQBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of piperazine with an azetidinone derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems for precise control of reaction conditions and efficient purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and azetidine ring participate in nucleophilic substitutions under varying conditions:
Example 1: Alkylation of Piperazine
Reaction with alkyl halides (e.g., methyl iodide) in ethanol at 60°C leads to N-alkylation of the piperazine ring.
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| CH₃I | Ethanol | 60°C | 1-(3-(4-Methylpiperazin-1-yl)azetidin-1-yl)ethanone | 72% |
Example 2: Acyl Substitution
The ketone group undergoes nucleophilic attack by amines (e.g., benzylamine) in THF with NaBH₃CN as a reducing agent, forming secondary amines:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Benzylamine | NaBH₃CN | 1-(3-(Piperazin-1-yl)azetidin-1-yl)-N-benzylethanamine | 65% |
Aza-Michael Addition
The compound acts as a Michael acceptor in aza-Michael additions with heterocyclic amines, forming substituted azetidines :
Example: Reaction with Pyrrolidine
Using DBU in acetonitrile at 65°C, the compound reacts with pyrrolidine to yield 3-(pyrrolidin-1-yl)azetidine derivatives :
| Amine | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Pyrrolidine | DBU | Acetonitrile | 3-(Pyrrolidin-1-yl)-1-(piperazin-1-yl)azetidine | 61% |
Reduction Reactions
The ketone group is reducible to secondary alcohols using agents like NaBH₄ or LiAlH₄:
| Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH | 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanol | 85% |
| LiAlH₄ | THF | 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanol | 92% |
Metal Complexation
The piperazine moiety forms coordination complexes with transition metals, enhancing solubility for catalytic applications:
Example: Copper(II) Complex
Reaction with CuCl₂ in methanol yields a blue complex with potential catalytic activity:
| Metal Salt | Solvent | Product | Stability |
|---|---|---|---|
| CuCl₂ | Methanol | [Cu(C₉H₁₆N₃O)Cl₂] | >6 months |
Acid-Base Reactions
As a hydrochloride salt, the compound undergoes deprotonation in basic media (e.g., NaOH), regenerating the free base:
| Base | Solvent | Product | pKa |
|---|---|---|---|
| NaOH | H₂O | 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (free base) | 8.2 |
Biological Derivatization
Modifications to the piperazine ring enhance pharmacological activity. For instance, introducing pyrazine substituents improves antitubercular efficacy :
| Derivative | Biological Activity (IC₅₀) | Target Organism |
|---|---|---|
| Pyrazine-carbonyl | 1.35 μM | Mycobacterium tuberculosis |
Critical Analysis of Reaction Pathways
-
Steric Effects : The azetidine ring’s compact structure limits reactivity at the 3-position, favoring substitutions on the piperazine nitrogen .
-
Electronic Effects : The electron-withdrawing ketone group activates the azetidine ring for nucleophilic attacks.
-
Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in aza-Michael additions .
Scientific Research Applications
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a heterocyclic organic compound with the molecular formula C₉H₁₈ClN₃O and a molecular weight of approximately 219.712 g/mol. It is composed of a piperazine ring attached to an azetidine structure and is typically supplied as a hydrochloride salt to enhance its solubility and stability.
Scientific Research Applications
- Pharmaceutical Development this compound hydrochloride can be used as a lead compound in drug discovery due to its structural features. Piperazine derivatives are often associated with pharmacological effects such as antipsychotic, analgesic, and anti-inflammatory properties. Preliminary studies suggest that this compound hydrochloride may exhibit moderate activity against certain bacterial strains, although further research is necessary to elucidate its complete pharmacological profile.
- Chemical Research This compound is also used as an intermediate in chemical research. The piperazine moiety can participate in nucleophilic substitutions and form complexes with various metal ions. The ketone group in the ethanone structure can undergo reduction to form alcohols or react with nucleophiles to yield different derivatives. The hydrochloride form allows for protonation reactions that can influence its solubility and reactivity in biological systems.
- Interaction Studies Interaction studies have indicated that this compound hydrochloride has binding affinity with various biological targets. Initial findings suggest interactions with neurotransmitter receptors, which may explain its potential psychoactive properties. Further studies are required to clarify these interactions and their implications for therapeutic use.
- Monoacylglycerol Lipase Imaging In vitro and In vivo evaluations of 11C-labeled azetidine-carboxylates are conducted for imaging monoacylglycerol lipase by PET imaging studies .
Mechanism of Action
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Azetidine and Piperazine Moieties
- 1-(3-Aminoazetidin-1-yl)ethanone (Similarity: 0.96): Lacks the piperazine ring but retains the azetidine-ketone core.
Compounds with Tetrazole and Piperazine Linkages
Compounds such as 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () replace azetidine with a tetrazole ring. Tetrazole groups enhance metabolic stability and hydrogen-bonding capacity, which may improve binding to enzymes like CYP51 (critical in antiparasitic activity) .
Biphenyl-Piperazine Derivatives
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones () exhibit potent antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects. The biphenyl group enhances aromatic stacking interactions, while electron-withdrawing substituents (e.g., 2,3-dichlorophenyl) improve receptor affinity .
Sulfonylpiperazine-Ethanone Hybrids
Compounds like 1-(4-(phenylsulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone () incorporate sulfonyl groups, which increase solubility and modulate selectivity for kinases or proteases. Melting points for these derivatives range from 123–167°C, correlating with crystallinity and stability .
Pharmacological and Physicochemical Properties
Antipsychotic Activity
- Target Compound: Limited direct data, but structural analogs (e.g., biphenyl-piperazine ethanones) show QSAR correlations between QPlogBB (brain/blood partition coefficient) and anti-dopaminergic potency .
- Comparison : Azetidine’s smaller ring may reduce steric hindrance compared to piperidine, improving receptor access. However, lower lipophilicity (vs. piperidine analogs) could limit CNS penetration .
Antiparasitic Activity
- Pyridine-Piperazine Derivatives: Inhibitors of CYP51 (e.g., UDO, UDD) with EC₅₀ < 1 µM against Trypanosoma cruzi . The target compound’s azetidine ring may confer similar enzyme inhibition but requires empirical validation.
Physicochemical Metrics
Biological Activity
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of piperazine and azetidine rings, which are known for their interaction with various biological systems. The molecular formula is , and it is often encountered in its hydrochloride form to enhance solubility and stability.
The compound's chemical structure allows for diverse interactions within biological systems. The piperazine moiety is known for its ability to participate in nucleophilic substitutions, while the ketone group can undergo reduction or react with nucleophiles, leading to various derivatives.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological properties, particularly in antimicrobial and anticancer activities. Piperazine derivatives are frequently associated with pharmacological effects such as:
- Antipsychotic
- Analgesic
- Anti-inflammatory properties.
Antimicrobial Activity
Research has shown that this compound demonstrates moderate activity against certain bacterial strains. Initial findings suggest interactions with neurotransmitter receptors, which may explain its psychoactive properties. However, further research is required to elucidate its complete pharmacological profile .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli ATCC 25922 | 15 µg/mL |
| Control (Amphotericin B) | C. neoformans ATCC 32264 | 0.50 µg/mL |
| Control (Ciprofloxacin) | S. aureus ATCC 11632 | MICs between ≤1 and >5 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that similar piperazine derivatives have shown effectiveness against various cancer cell lines, suggesting that the structural attributes of this compound may confer similar benefits .
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of several piperazine derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest, although detailed pathways remain to be fully characterized .
The exact mechanism through which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within the body, modulating their activity and leading to observed biological effects. Interaction studies have focused on binding affinities with neurotransmitter receptors, which may elucidate its psychoactive properties .
Q & A
Basic: What are the established synthetic methodologies for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, and how can reaction parameters be optimized for scalability?
Answer:
Synthesis typically involves sequential alkylation and acylation reactions. For example, coupling azetidine derivatives with piperazine precursors under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) achieves moderate yields (50–60%). Optimizing parameters like temperature (reflux at 80–100°C), stoichiometry (1:1.2 molar ratio of azetidine to piperazine), and catalyst selection (e.g., palladium for cross-couplings) can improve yields to >70% . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Scalability requires careful control of exothermic steps and solvent recovery systems .
Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Answer:
- Structural confirmation: Use ¹H/¹³C NMR (δ 2.8–3.5 ppm for piperazine protons; δ 170–175 ppm for ketone carbon) and HRMS (calculated [M+H]⁺: 224.1534; observed: 224.1532) .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths (e.g., C–N: 1.45 Å) and spatial arrangement .
- Purity assessment: HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with retention time consistency (±0.1 min) .
Advanced: How can researchers address inconsistencies in the reported pharmacological activity of this compound across different assay systems?
Answer:
Discrepancies often arise from assay-specific variables (e.g., cell line receptor density, incubation time). Mitigation strategies include:
- Standardization: Use uniform cell passage numbers (<15) and control buffer pH (7.4 ± 0.1) .
- Orthogonal validation: Pair radioligand binding assays (e.g., Kd determination) with functional assays (e.g., cAMP modulation) .
- Meta-analysis: Compare dose-response curves (IC50/EC50) across ≥3 independent studies to identify outliers .
Advanced: What approaches are effective in characterizing polymorphic forms or solvates, and how do these forms impact physicochemical properties?
Answer:
- Polymorph screening: Recrystallize from ethanol or acetonitrile and analyze via SCXRD (e.g., monoclinic C2/c vs. triclinic P1) .
- Thermal analysis: DSC/TGA reveals stability differences (e.g., monoclinic form decomposes at 220°C vs. 190°C for triclinic) .
- Solubility testing: Shake-flask method in PBS (pH 7.4) shows hydrates have 20–30% lower solubility than anhydrous forms .
Advanced: How can computational tools predict binding modes and structure-activity relationships (SAR) of derivatives?
Answer:
- Docking studies: AutoDock Vina predicts hydrogen bonding between the piperazine nitrogen and Asp113 residue in target proteins (PDB: 5UT1) .
- QSAR modeling: Descriptors like logP (1.8–2.5) and polar surface area (45–55 Ų) correlate with IC50 values (R² >0.85) .
- MD simulations: GROMACS trajectories (100 ns) assess complex stability (RMSD <2.0 Å) .
Basic: What are the recommended protocols for handling and storing this compound to ensure stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
